molecular formula C24H16Cl3N3O2 B10871964 2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide

2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide

Cat. No.: B10871964
M. Wt: 484.8 g/mol
InChI Key: LFNMILDTRQGBRF-UHFFFAOYSA-N
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Description

2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a cyano group, and a furylmethyl group attached to a pyrrole ring

Properties

Molecular Formula

C24H16Cl3N3O2

Molecular Weight

484.8 g/mol

IUPAC Name

2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide

InChI

InChI=1S/C24H16Cl3N3O2/c25-24(26,27)23(31)29-22-19(14-28)20(16-8-3-1-4-9-16)21(17-10-5-2-6-11-17)30(22)15-18-12-7-13-32-18/h1-13H,15H2,(H,29,31)

InChI Key

LFNMILDTRQGBRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)C(Cl)(Cl)Cl)CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, furylmethyl derivatives, and trichloromethyl reagents. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the pyrrole ring system make it a versatile compound for various applications.

Biological Activity

2,2,2-Trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C22_{22}H18_{18}Cl3_3N2_{2}O
  • Molecular Weight : 426.75 g/mol
  • Canonical SMILES : C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)C(Cl)(Cl)Cl)CC3=CC=CO3)C4=CC=CC=C4

These properties indicate its potential for interactions with biological macromolecules.

Cytotoxicity and Anticancer Potential

Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of human breast carcinoma (MCF-7), lung carcinoma (A549), and other cancer types through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-78.10Apoptosis induction via caspase activation
Compound BA54910.28Inhibition of ERK1/2 signaling pathway
Compound CHepG210.79Antiproliferative effects through G1/S arrest

The biological activity of 2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit key signaling pathways such as ERK1/2, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Activation of caspases has been reported as a significant pathway for inducing programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. Variations in substituents on the pyrrolidine ring or the presence of electron-withdrawing groups can enhance biological activity. For example:

  • Chlorine Substitution : The introduction of chlorine atoms has been associated with increased cytotoxicity compared to non-chlorinated analogs.
  • Furan Ring Influence : The furan moiety contributes to the compound's lipophilicity and may enhance its ability to penetrate cellular membranes.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of 2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide against various cancer cell lines using the MTT assay. The results demonstrated a significant reduction in cell viability in treated groups compared to controls.

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.

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